3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Description
3-(2-Furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring a fused imidazolone core substituted with a furylmethyl group at position 3 and a thiol (-SH) group at position 2. The furylmethyl moiety introduces aromatic and electron-rich characteristics, while the mercapto group enhances reactivity through nucleophilic and hydrogen-bonding interactions. This compound has been cataloged in chemical databases (e.g., CymitQuimica, Santa Cruz Biotechnology) but is currently discontinued, limiting its commercial availability .
Synthetically, imidazolone derivatives are often prepared via Knoevenagel condensation followed by S-alkylation or cyclization reactions .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFJLQIGRHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 2-furylmethylamine with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The furan and imidazole rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorophenyl substituents (e.g., in sc-344154) increase electron-withdrawing character, enhancing dipole moments and reactivity in nucleophilic substitutions .
- Steric Influence : Bulky substituents like 3,4,5-trimethoxybenzylidene (NBSI) introduce steric hindrance, affecting conformational flexibility and binding to biological targets .
Solubility and Bioavailability
- Target Compound: Limited solubility data exist, but the furylmethyl group may reduce hydrophilicity compared to sulfonate-modified analogs.
- Sulfonate Derivatives : Imidazolones with alkyl sulfonate moieties (e.g., compound 4h in ) exhibit significantly enhanced water solubility (up to 10-fold) and improved bioavailability, making them preferable for pharmaceutical applications .
- Zwitterionic Derivatives: Zwitterionic imidazolones demonstrate balanced solubility in polar and nonpolar solvents, broadening their application in drug delivery .
Comparison Insights :
- The target compound’s thiol group may confer antioxidant or metal-chelating properties, but its bioactivity remains underexplored compared to derivatives with proven anticancer or antimicrobial effects .
- Pyridinylmethylene and quinoline-based analogs show enhanced antimicrobial potency due to improved target binding (e.g., docking scores: −6.8 to −8.7 kcal/mol) .
Biological Activity
Overview
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound characterized by the presence of both a furan and an imidazole ring. This unique structure contributes to its diverse biological activities, which have been the subject of various studies. The compound's potential applications range from antimicrobial to antitumor properties, making it a significant focus in medicinal chemistry.
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196.23 g/mol
- IUPAC Name : 3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
The biological activity of this compound is largely attributed to its ability to interact with biological molecules, including proteins and nucleic acids. It has been shown to inhibit certain enzymes and may interfere with DNA replication processes, which is crucial for its antitumor activity.
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For example, compounds with similar structures have demonstrated effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These results indicate a potent activity against lung cancer cells, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .
Case Studies
- Study on Antitumor Activity : A study published in Pharmaceutical Research demonstrated that derivatives of this compound showed significant cytotoxicity in both 2D and 3D assay formats against various lung cancer cell lines. The results indicated that while some compounds were effective at lower concentrations, they also exhibited toxicity towards normal fibroblast cells, necessitating further structural optimization to enhance selectivity .
- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, revealing that the compound could inhibit bacterial growth significantly compared to control groups .
Q & A
Q. What are the established synthetic methodologies for 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, and how can reaction parameters be optimized for scalability?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step condensation reactions. For example, substituted imidazoles are synthesized via cyclization of thiourea intermediates with α-halo ketones or aldehydes under reflux conditions . Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation of the mercapto group.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., calcium hydroxide) conditions can influence cyclization efficiency .
- Purification : Recrystallization with ethanol or ether and thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) systems ensure purity .
Q. Example Table: Reaction Optimization Parameters
| Parameter | Range/Approach | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C (reflux) | ↑ Yield (70–85%) |
| Catalyst (AcOH) | 2–5 mol% | ↑ Cyclization |
| Reaction Time | 6–12 hours | Plateau after 8h |
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound, and how should data interpretation be approached?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., furylmethyl protons at δ 6.2–7.1 ppm, mercapto-SH at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C₈H₉N₂O₂S: theoretical 209.03, observed 209.05) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be utilized to predict the electronic properties and reactivity of this compound in catalytic or biological systems?
Methodological Answer: DFT simulations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic Potential Maps : Identify nucleophilic (mercapto-S) and electrophilic (imidazole-N) sites for ligand-receptor interactions .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., antioxidant activity via radical scavenging) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous vs. lipid environments .
Q. Example Table: DFT-Predicted Properties
| Property | Value (eV) | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | Moderate reactivity |
| Mulliken Charge (S) | -0.35 | Susceptibility to oxidation |
Q. What experimental strategies are effective in resolving discrepancies between observed and theoretical spectroscopic data for imidazole derivatives?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -SH) in NMR .
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism in imidazole rings) .
- Synchrotron X-ray Diffraction : Enhances resolution for ambiguous crystallographic data .
- Comparative SAR Analysis : Cross-validate with structurally analogous compounds (e.g., fluorophenyl-substituted imidazoles) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays .
- Receptor Binding Studies : Use isothermal titration calorimetry (ITC) to measure affinity for targets like G-protein-coupled receptors .
- Functional Group Modifications : Synthesize analogs (e.g., replacing furyl with fluorophenyl) to assess bioactivity trends .
Q. Example Table: SAR Modifications and Bioactivity
| Modification | IC₅₀ (µM) | Target |
|---|---|---|
| Furylmethyl (original) | 12.3 | COX-2 |
| 4-Fluorophenyl | 8.7 | COX-2 |
| 3-Nitrophenyl | 25.1 | COX-2 |
Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicological effects of this compound?
Methodological Answer:
- Degradation Studies : Use HPLC-MS to monitor hydrolysis/photolysis products under simulated sunlight (λ > 290 nm) .
- Ecotoxicological Assays : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies .
- Partition Coefficients : Measure log Kow values to predict bioaccumulation potential .
Q. Example Table: Environmental Fate Parameters
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis Half-life | 48 h (pH 7) | OECD 111 Guideline |
| Log Kow | 1.8 | Shake-flask method |
| LC₅₀ (Daphnia magna) | 15 mg/L | OECD 202 Guideline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
